molecular formula C19H15N5 B6091774 5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine

Cat. No.: B6091774
M. Wt: 313.4 g/mol
InChI Key: QFVKHZDIVMVMEH-UHFFFAOYSA-N
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Description

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a naphthalene ring, a pyridine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazine ring.

    Attachment of the Naphthalene Ring: The naphthalene ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-naphthalen-2-yl-N-phenyl-1,3-thiazol-2-amine: Another compound with a naphthalene ring and a heterocyclic ring.

    5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a thiadiazole ring instead of a triazine ring.

Uniqueness

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-naphthalen-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-2-6-15-11-16(9-8-14(15)5-1)18-13-22-24-19(23-18)21-12-17-7-3-4-10-20-17/h1-11,13H,12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVKHZDIVMVMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN=NC(=N3)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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